Dual Mechanism of Action: Simultaneous RdRp Chain Termination and NiRAN Inhibition Uniquely Demonstrated for AT-9010 Versus Single-Target Nucleotide Analogs
AT-9010 is the only nucleotide analogue for which a dual mechanism of action—(i) immediate RNA chain termination at the RdRp active site and (ii) competitive inhibition of the NiRAN nucleotidyltransferase domain—has been structurally resolved at near-atomic resolution. Cryo-EM at 2.98 Å revealed three AT-9010 molecules bound simultaneously to the SARS-CoV-2 nsp12-nsp7-nsp8 replication-transcription complex: one incorporated at the 3' end of the product RNA causing immediate chain termination via misalignment of the incoming NTP, a second occupying the NTP-binding site, and a third bound in a flipped orientation within the NiRAN domain occupying a previously uncharacterized cavity [1]. In direct competition experiments, AT-9010 outcompetes all native nucleotides (ATP, GTP, UTP, CTP) for NiRAN binding, inhibiting its nucleotidyltransferase activity—a property not shared by remdesivir triphosphate (RDV-TP), which targets only the RdRp active site, or sofosbuvir triphosphate (STP), which is not competitive with its cognate UTP even at 5-fold higher concentrations [1]. The obligate 5-enzyme activation cascade producing AT-9010 from bemnifosbuvir was additionally characterized at atomic resolution across four crystal structures (2.09, 2.44, 1.76, and 1.9 Å), confirming the metabolic pathway selectivity [2].
| Evidence Dimension | Number of distinct viral enzyme active sites engaged and mechanism of inhibition |
|---|---|
| Target Compound Data | AT-9010: Dual mechanism—(1) immediate RNA chain termination at RdRp (nsp12) active site; (2) NiRAN nucleotidyltransferase inhibition by outcompeting all native NTPs; structurally resolved with 3 AT-9010 molecules simultaneously bound in cryo-EM at 2.98 Å |
| Comparator Or Baseline | Remdesivir triphosphate (RDV-TP): single mechanism—delayed chain termination at RdRp only; Sofosbuvir triphosphate (STP): single mechanism—non-obligate chain termination at RdRp only, not competitive with UTP at 5-fold excess |
| Quantified Difference | AT-9010 engages 2 distinct active sites (RdRp + NiRAN) vs 1 site for RDV-TP and STP; AT-9010 outcompetes all native NTPs at NiRAN, while STP cannot compete with UTP at nsp12 RdRp even at 5-fold higher concentrations; AT-9010 discrimination against native GTP at nsp12 RdRp is only ~5-fold, enabling efficient incorporation |
| Conditions | Cryo-EM of SARS-CoV-2 nsp12-nsp7-nsp8-RNA complex; in vitro NiRAN nucleotidyltransferase competition assays with recombinant RTC; nsp12 RdRp incorporation assays with equimolar GTP/ATP/UTP/CTP |
Why This Matters
Investigators procuring a nucleotide triphosphate for SARS-CoV-2 replication studies obtain two mechanistically distinct inhibition readouts from a single compound, which is not achievable with any other commercially available antiviral triphosphate.
- [1] Shannon A, Fattorini V, Sama B, Selisko B, Feracci M, Falcou C, et al. A dual mechanism of action of AT-527 against SARS-CoV-2 polymerase. Nature Communications. 2022;13(1):621. doi:10.1038/s41467-022-28113-1 View Source
- [2] Chazot A, Zimberger C, Feracci M, Moussa A, Good S, Sommadossi JP, Alvarez K, Ferron F, Canard B. The activation cascade of the broad-spectrum antiviral bemnifosbuvir characterized at atomic resolution. PLOS Biology. 2024;22(8):e3002743. doi:10.1371/journal.pbio.3002743 View Source
